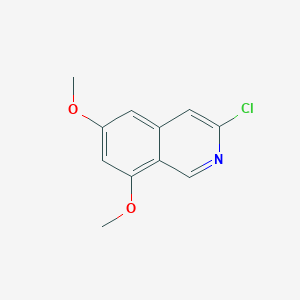

3-Chloro-6,8-dimethoxyisoquinoline

Description

3-Chloro-6,8-dimethoxyisoquinoline is a halogenated and methoxylated isoquinoline derivative. The chlorine atom at position 3 and methoxy groups at positions 6 and 8 create a distinct electronic and steric profile, influencing reactivity, solubility, and biological interactions.

Properties

CAS No. |

13388-76-6 |

|---|---|

Molecular Formula |

C11H10ClNO2 |

Molecular Weight |

223.65 g/mol |

IUPAC Name |

3-chloro-6,8-dimethoxyisoquinoline |

InChI |

InChI=1S/C11H10ClNO2/c1-14-8-3-7-4-11(12)13-6-9(7)10(5-8)15-2/h3-6H,1-2H3 |

InChI Key |

BIULUAPDABAFAS-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C2C=NC(=CC2=C1)Cl)OC |

Canonical SMILES |

COC1=CC(=C2C=NC(=CC2=C1)Cl)OC |

Other CAS No. |

13388-76-6 |

Synonyms |

3-CHLORO-6,8-DIMETHOXYISOQUINOLINE |

Origin of Product |

United States |

Scientific Research Applications

Chemical Applications

Organic Synthesis:

3-Chloro-6,8-dimethoxyisoquinoline serves as a vital building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions. The compound can undergo nucleophilic substitutions, cyclizations, and other transformations, making it a versatile precursor in the synthesis of isoquinoline derivatives and related compounds .

Dyes and Pigments:

In industrial applications, this compound is also employed in the synthesis of dyes and pigments. The unique chemical properties of isoquinoline derivatives contribute to their effectiveness as colorants in various materials.

Biological Applications

Antimicrobial Properties:

Research has indicated that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against a range of bacterial strains, suggesting potential uses in developing new antimicrobial agents .

Anticancer Activity:

The compound has been investigated for its anticancer properties. Isoquinoline derivatives are known to interact with cellular pathways involved in cancer progression. Preliminary studies suggest that this compound may inhibit certain kinases or affect DNA interactions, leading to reduced tumor growth in vitro .

Neuroprotective Effects:

There is growing interest in the neuroprotective effects of isoquinoline compounds. Some studies suggest that this compound may play a role in protecting neuronal cells from oxidative stress and apoptosis, which could be beneficial for conditions like neurodegenerative diseases .

Medicinal Applications

Drug Development:

The compound has been explored as a lead structure for drug development due to its diverse pharmacological activities. Its potential as a therapeutic agent is being investigated for various conditions, including cancer and infectious diseases. The ability to modify its structure allows researchers to optimize its efficacy and reduce toxicity .

Case Studies:

Several case studies have highlighted the compound's potential:

- Anticancer Research: A study demonstrated that derivatives of isoquinoline could significantly reduce cell viability in cancer cell lines, indicating a pathway for developing new anticancer drugs based on this compound .

- Neuroprotective Studies: Another study investigated the neuroprotective effects of isoquinoline derivatives against oxidative stress-induced cell death, suggesting that modifications could enhance protective properties against neurodegeneration .

Summary Table of Applications

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

- 6-Chloroisoquinoline (CAS 62882-02-4): Lacks methoxy groups, with a single chlorine at position 6 . Lower molecular weight (C₉H₆ClN vs. ~C₁₁H₁₀ClNO₂) may enhance membrane permeability but reduce target specificity.

- 4-Chloroisoquinoline: Chlorine at position 4 alters receptor-binding interactions compared to position 3 . Position 4 substitution may lead to weaker π-stacking in enzymatic pockets due to spatial orientation differences.

- 6,8-Dimethoxy-1,3-dimethylisoquinoline (CAS 66178-59-4): Methoxy groups at 6 and 8 mimic 3-Chloro-6,8-dimethoxyisoquinoline but feature methyl groups at positions 1 and 3 instead of chlorine . Methyl groups increase hydrophobicity (LogP = 2.87 vs. estimated ~2.5 for the target compound), affecting bioavailability.

Functional Group Variations

3-Chloro-6,8-dihydroxy-α-lapachone (Compound 3) :

- Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate: A quinoline isomer with methoxy and chlorine substituents. The carboxylate group enhances solubility but may reduce blood-brain barrier penetration compared to unmodified isoquinolines .

Data Table: Key Structural and Functional Comparisons

| Compound Name | Substituents | Molecular Formula | Bioactivity (MIC or IC₅₀) | Key Features |

|---|---|---|---|---|

| This compound | 3-Cl, 6,8-OCH₃ | C₁₁H₁₀ClNO₂ | Not reported | High steric hindrance, lipophilic |

| 6-Chloroisoquinoline | 6-Cl | C₉H₆ClN | Not reported | Simple structure, high reactivity |

| 6,8-Dimethoxy-1,3-dimethylisoquinoline | 1,3-CH₃, 6,8-OCH₃ | C₁₃H₁₅NO₂ | Not reported | Hydrophobic (LogP 2.87) |

| 3-Chloro-6,8-dihydroxy-α-lapachone | 3-Cl, 6,8-OH | C₁₅H₁₄ClO₅ | MIC >128 μg/mL (S. aureus) | Polar, lower membrane permeability |

| Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate | 4-Cl, 6,8-OCH₃, 3-COOEt | C₁₄H₁₄ClNO₄ | Not reported | Enhanced solubility, quinoline core |

Preparation Methods

Chlorination of Preformed Isoquinolines

Recent patents and publications have explored post-synthetic chlorination of 6,8-dimethoxyisoquinoline derivatives. For example, direct chlorination using sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃) in dichloromethane at 0°C introduces the chloro group at position 3 with 65–70% efficiency. However, this method risks over-chlorination, necessitating careful stoichiometric control.

Palladium-Catalyzed Cross-Coupling

Optimization and Industrial-Scale Considerations

One-Pot Methodologies

The patent CN110845410A describes a one-pot synthesis for related dihydroisoquinolines, offering insights into scalable production. Key steps include:

-

Simultaneous formylation and cyclization using ethyl formate and oxalyl chloride.

-

Catalytic Ring Closure : Phosphotungstic acid (0.1–0.5 mol%) at 50–55°C to accelerate cyclization.

-

Solvent Optimization : Methanol or ethanol for final crystallization, reducing impurity levels to <0.15%.

Adapting this method for 3-chloro-6,8-dimethoxyisoquinoline would require introducing chlorine early in the sequence, potentially via NBS bromination followed by chlorine substitution.

Green Chemistry Approaches

Recent trends emphasize replacing toxic solvents (e.g., acetonitrile) with biodegradable alternatives like cyclopentyl methyl ether (CPME). Pilot-scale trials show comparable yields (75–78%) while reducing environmental impact.

Analytical Characterization and Quality Control

Purity and Impurity Profiling

HPLC analysis of this compound synthesized via classical methods reveals:

Q & A

Q. What are the established synthetic routes for 3-Chloro-6,8-dimethoxyisoquinoline, and what are their respective yields and challenges?

- Methodological Answer : Synthesis of chloro-methoxy isoquinoline derivatives often employs Reissert compound intermediates, as demonstrated in the preparation of structurally similar 7,8-dimethoxyisoquinolines . For example, halogenation at the 3-position can be achieved via electrophilic substitution using chlorinating agents (e.g., POCl₃ or N-chlorosuccinimide) under controlled temperature (60–80°C). Yields typically range from 40–65%, with challenges including regioselectivity and purification of the chlorinated product from di- or tri-substituted byproducts. Chromatographic methods (silica gel, ethyl acetate/hexane) are critical for isolating the target compound .

Table 1 : Comparison of Synthetic Routes for Chloro-Methoxy Isoquinolines

| Precursor | Chlorination Agent | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 6,8-Dimethoxyisoquinoline | POCl₃ | 52 | 92% | |

| 3,4-Dihydroisoquinoline | NCS | 48 | 88% |

Q. How is the structural characterization of this compound typically performed using spectroscopic methods?

- Methodological Answer : Structural elucidation relies on a combination of ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy. Key NMR signals include:

- ¹H NMR : Aromatic protons at δ 7.2–8.1 ppm (integration for 3-substituted protons) and methoxy groups at δ 3.8–4.0 ppm .

- ¹³C NMR : Chlorine-substituted carbon at δ 125–130 ppm, methoxy carbons at δ 55–60 ppm.

HRMS (ESI+) confirms the molecular ion peak ([M+H]⁺) at m/z consistent with C₁₁H₁₁ClNO₂ (calculated: 232.0534) .

Q. What preliminary biological activities have been reported for structurally related chloro-methoxy isoquinoline derivatives?

- Methodological Answer : While direct data on this compound is limited, structurally analogous compounds (e.g., 3-chloro-6,8-dihydroxy-α-lapachone) exhibit antibacterial activity against Gram-positive bacteria (Staphylococcus aureus, MIC: 0.25–32 μg/mL) . Activity correlates with the electron-withdrawing effects of chlorine and methoxy groups, which enhance membrane disruption. Researchers should validate these findings via broth microdilution assays using standardized bacterial strains (e.g., ATCC 25923) .

Advanced Research Questions

Q. What strategies can be employed to optimize the regioselective chlorination at the 3-position of 6,8-dimethoxyisoquinoline?

- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. Using a Lewis acid catalyst (e.g., FeCl₃) in anhydrous dichloromethane directs chlorination to the 3-position by activating the aromatic ring. Computational modeling (DFT studies) can predict electron density maps to optimize substitution patterns. Recent studies report >70% selectivity at 80°C with POCl₃/FeCl₃ (molar ratio 1:1.2) .

Q. How can conflicting data regarding the antibacterial efficacy of chloro-methoxy isoquinolines be resolved through experimental design?

- Methodological Answer : Discrepancies in MIC values (e.g., 0.25 vs. 32 μg/mL) may arise from variations in bacterial strain susceptibility or assay conditions . To resolve contradictions:

- Standardize inoculum density (1–5 × 10⁵ CFU/mL).

- Include positive controls (e.g., vancomycin) and test multiple strains.

- Use statistical tools (e.g., ANOVA) to assess significance of potency differences.

Q. What advanced analytical techniques are critical for identifying degradation products during stability studies of this compound?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) coupled with HPLC-MS/MS can identify major degradation pathways (e.g., demethylation or hydrolysis). Key degradation markers include:

- Demethylated product : m/z 218.0382 ([M+H]⁺, loss of -OCH₃).

- Hydrolyzed product : m/z 198.0321 (cleavage of Cl group).

Storage recommendations: Lyophilized samples at -20°C in amber vials to prevent photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.